
Ivermectin Impurity K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is an impurity of Ivermectin . It has a molecular formula of C48H76O14 and a molecular weight of 877.13 . It appears as a white to off-white solid .
Physical And Chemical Properties Analysis
Ivermectin Impurity K is a white to off-white solid . It has a melting point of 153-158°C .
Wissenschaftliche Forschungsanwendungen
1. Molecular Targets and Modulation Mechanisms
Ivermectin (IVM) is recognized for its antiparasitic properties and impacts various ion channels and receptors. Key targets include glutamate-gated Cl− channels, Cys‐loop receptors, P2X4 receptors, and fernesoid X receptors. Recent findings highlight IVM's role in activating G‐protein‐gated inwardly rectifying K+ channels, expanding our understanding of its interaction with molecular structures (Chen & Kubo, 2017).
2. Environmental Impact and Degradation
IVM's environmental fate, particularly in terrestrial and aquatic ecosystems, has been a subject of research. Studies have examined its mobility, degradation, and toxicity in different soils and water systems, providing insight into its persistence and potential ecological impacts (Rath et al., 2016); (Prasse, Löffler, & Ternes, 2009).
3. Antiviral Potential
IVM has been identified as a potential broad-spectrum antiviral agent, effective against a range of viruses including HIV-1, dengue virus, Zika virus, and SARS-CoV-2. Its mechanism involves inhibiting nuclear import of key viral proteins, showcasing its versatility beyond antiparasitic applications (Jans & Wagstaff, 2020); (Jans & Wagstaff, 2020).
4. Interaction with P-type ATPases
Research has demonstrated IVM's inhibitory effect on various P-type ATPases in mammals. This suggests potential adverse effects at high drug concentrations, highlighting the need for careful consideration in therapeutic applications (Pimenta, Silva, & Noël, 2010).
5. Activation of GIRK Channels
IVM's role in activating G-protein-gated inwardly rectifying K+ (GIRK) channels has been explored, providing insights into its mechanism of action in ion channels. This emphasizes IVM's diverse effects beyond its antiparasitic activity (Chen et al., 2017).
6. Sorption and Mobility in Soils
The sorption behavior of IVM in different soils has been studied, indicating its potential environmental risks. Understanding its interaction with soil is crucial for assessing its environmental impact (Krogh et al., 2008).
7. Facilitation of Receptor Channels
IVM has been shown to influence human P2X4 receptor channels, contributing to our understanding of its pharmacological effects and potential therapeutic applications (Priel & Silberberg, 2004).
Safety And Hazards
Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .
Eigenschaften
CAS-Nummer |
74567-01-4 |
|---|---|
Produktname |
Ivermectin Impurity K |
Molekularformel |
C48H76O14 |
Molekulargewicht |
877.13 |
Aussehen |
White to Off-White Solid |
melting_point |
153-158°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3,4-Dihydro Ivermectin (Mixture of Diastereomers) ; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



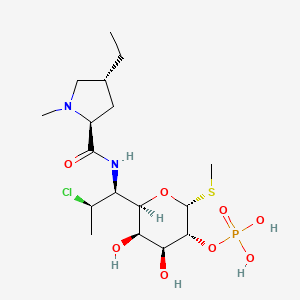
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
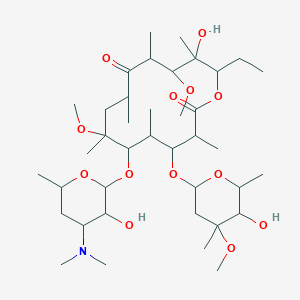
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
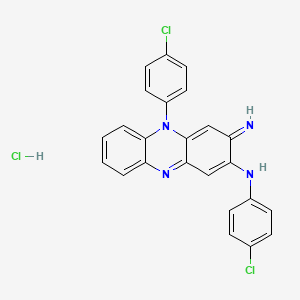
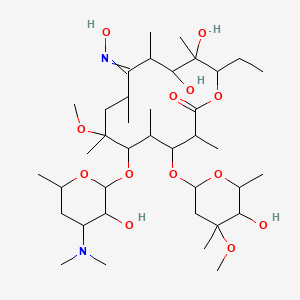
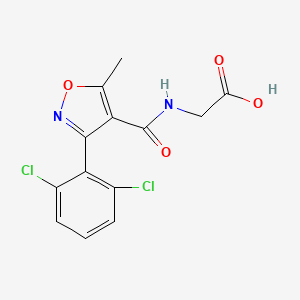
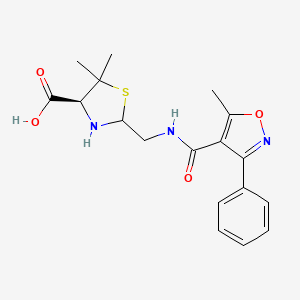
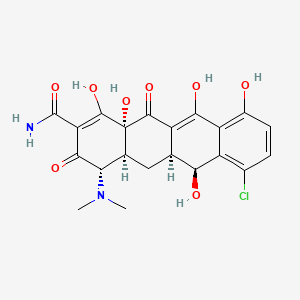
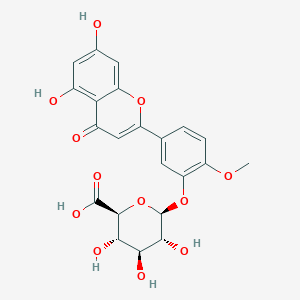
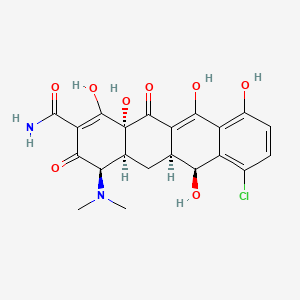
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)